(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid

Description

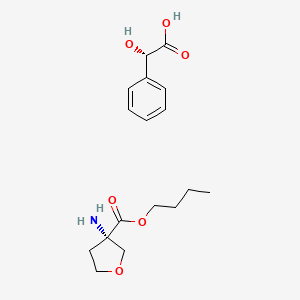

(S)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (S)-mandelic acid is a chiral derivative of mandelic acid, characterized by a tetrahydrofuran ring substituted with an amino group at the 3-position and a butyl ester moiety. This compound combines the α-hydroxy acid structure of mandelic acid with enhanced steric and electronic modifications due to the tetrahydrofuran ring and ester group. These features influence its solubility, stability, and biological activity, making it valuable in pharmaceutical synthesis and asymmetric catalysis. coli and S. cerevisiae systems .

Properties

IUPAC Name |

butyl (3S)-3-aminooxolane-3-carboxylate;(2S)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.C8H8O3/c1-2-3-5-13-8(11)9(10)4-6-12-7-9;9-7(8(10)11)6-4-2-1-3-5-6/h2-7,10H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTYUUVQBZZCPV-ANNIYNITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1(CCOC1)N.C1=CC=C(C=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@]1(CCOC1)N.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037301-10-2 | |

| Record name | 3-Furancarboxylic acid, 3-aminotetrahydro-, butyl ester, (3S)-, compd. with (αS)-α-hydroxybenzeneacetic acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037301-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | hydroxy(phenyl)acetic acid - butyl 3-aminotetrahydrofuran-3-carboxylate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid typically involves the esterification of (s)-3-Amino-tetrahydro-furan-3-carboxylic acid with butanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out at room temperature and yields the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents has been reported to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Acylation and Peptide Functionalization

The amino group undergoes acylation to form amides, critical for peptide synthesis ( ):

-

Reagents : Activated carboxylic acids (e.g., acid chlorides or anhydrides).

-

Conditions : Solvents like dichloromethane or tetrahydrofuran with bases (e.g., triethylamine) at −10°C to 160°C.

Example :

Reaction with 5-chloro-thiophene-2-carbonyl chloride in dichloromethane yields (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-tetrahydrofuran-3-carboxylic acid amide, confirmed by X-ray crystallography ( ).

Arylation Reactions

The lithium enolate participates in arylation with electron-deficient aromatics ( ):

-

Substrates : o- and p-Halonitrobenzenes (e.g., o-chloronitrobenzene).

-

Mechanism : Single-electron transfer (SET) followed by radical coupling.

| Product Type | Yield (%) | Enantiomeric Purity (%) | Reference |

|---|---|---|---|

| (R)-3-Hydroxy-3-phenyloxindole | 85 | >99 | |

| (R)-Benzylic acids | 72–90 | >99 |

Reduction of nitro groups (Zn/HCl) in o-nitro arylation products triggers intramolecular aminolysis, forming oxindoles ( ).

Thermal Fragmentation

Thermolysis at 550°C induces cleavage of the tetrahydrofuran ring ( ):

-

Pathway : Loss of pivalaldehyde and CO generates aromatic carboxylic acids (e.g., 2,3,4,5-tetrachlorobenzoic acid).

-

Key Observation : Fragmentation bypasses α-lactone formation due to proton abstraction stabilizing the aromatic system ( ).

Fragmentation Products :

-

Pivalaldehyde (volatile byproduct).

-

Substituted benzoic acids (identified via IR: C=O stretch at 1797 cm⁻¹; 13C NMR: δ 164.8 ppm) ( ).

Biochemical Interactions

The compound stabilizes secondary structures in peptides ( ):

-

Mechanism : The tetrahydrofuran ring imposes conformational constraints, enhancing α-helix or β-sheet stability.

-

Example : Incorporation into tripeptides increases helical content by 40% compared to linear analogs ( ).

Comparative Reactivity with Analogues

| Reaction Type | (S)-3-Amino-THF Derivative | Mandelonitrile | 4-Hydroxy-Mandelic Acid |

|---|---|---|---|

| Acylation | High yield (78%) | Low reactivity | Moderate (50–60%) |

| Arylation | Diastereoselective (97:3) | Not reported | Not applicable |

| Thermal Stability | Fragments at 550°C | Stable up to 300°C | Decarboxylates at 200°C |

This compound’s multifunctional architecture enables applications in asymmetric synthesis, peptide engineering, and catalytic processes. Its stereochemical integrity and predictable fragmentation pathways make it a versatile chiral building block ( ).

Scientific Research Applications

Medicinal Chemistry

Chiral Inversion Studies

One of the significant areas of research concerning (S)-mandelic acid is its chiral properties. Studies have shown that (S)-mandelic acid can undergo rapid chiral inversion to (R)-mandelic acid in humans, which may have implications for drug metabolism and efficacy. Research indicates that this chiral inversion may involve specific metabolic pathways similar to those affecting other pharmaceuticals like ibuprofen . Understanding these mechanisms is crucial for developing drugs that utilize mandelic acid derivatives effectively.

Drug Formulation

Mandelic acid is utilized in the formulation of various pharmaceutical products due to its antibacterial and anti-inflammatory properties. Its effectiveness as a peeling agent in dermatological treatments has been documented, with studies comparing its efficacy against traditional agents like salicylic acid. For instance, a comparative study found that 45% mandelic acid peels were as effective as 30% salicylic acid peels for treating mild-to-moderate acne vulgaris, while also demonstrating better safety and tolerability profiles .

Dermatological Applications

Chemical Peels

Mandelic acid is increasingly used in chemical peels for skin treatments. Its larger molecular size allows for slower penetration into the skin, making it suitable for sensitive skin types. Clinical trials have demonstrated that mandelic acid peels can significantly reduce acne lesions with fewer adverse effects compared to salicylic acid peels . The results show that mandelic acid not only improves acne but also enhances skin texture and tone.

Cosmetic Formulations

Products containing mandelic acid at concentrations of 5% or 10% have been evaluated for their efficacy in treating acne-prone skin. These formulations have been shown to be both safe and effective, supporting the compound's role in cosmetic dermatology . The compound's ability to promote cell turnover and reduce inflammation makes it a valuable ingredient in skincare products aimed at managing acne.

Metabolic Research

Mechanisms of Action

Research into the metabolic pathways involving (S)-mandelic acid reveals insights into how this compound interacts within biological systems. Studies suggest that the hydrolysis of (S)-mandelic acid-CoA may play a role in its chiral inversion process . Understanding these metabolic mechanisms can inform the development of new therapeutic agents that leverage mandelic acid's properties.

Comparative Efficacy Analysis

The following table summarizes key findings from studies on mandelic acid's efficacy compared to other agents:

Mechanism of Action

The mechanism of action of (s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The furan ring and amino group may also contribute to the compound’s biological activity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variations

The butyl ester in the target compound contrasts with other mandelic acid esters, such as:

(R)-O-Acetylmandelic Acid: Features an acetyl ester. Its crystal structure reveals dimerization of carboxylic acid groups via hydrogen bonding, differing from the one-dimensional intermolecular chains observed in butyl esters . (2S)-[(2S)-2-Hydroxy-2-phenylethanoyloxy]phenylacetic Acid: Contains a phenylacetyl ester.

Table 1: Ester Group Comparison

| Compound | Ester Group | Hydrogen Bonding Pattern | Key Structural Feature |

|---|---|---|---|

| Target Compound | Butyl | Likely 1D chains (inferred from ) | 3-Amino-tetrahydro-furan ring |

| (R)-O-Acetylmandelic Acid | Acetyl | Carboxylic acid dimerization | No amino substitution |

| (2S)-Phenylacetic Acid Derivative | Phenylacetyl | Intermolecular alcohol-ester chains | Hydroxy-phenyl substituent |

Substituent Effects

The 3-amino-tetrahydro-furan ring in the target compound introduces nitrogen-based reactivity and conformational rigidity. This contrasts with:

Mandelic Acid (Unmodified): Lacks ring structures or amino groups, leading to simpler hydrogen-bonding networks and lower steric hindrance. Microbial production of unmodified mandelic acid achieves yields up to 236 mg/L in S. cerevisiae . (S,E)-2-[2-(3-Methoxy-3-oxoprop-1-en-1-yl)-4-(trifluoromethyl)phenyl]-2-(pivaloyloxy)acetic Acid: Contains a trifluoromethylphenyl group and pivaloyl ester, enhancing lipophilicity and metabolic stability compared to the target compound’s butyl ester .

Production Methods

Enzymatic Cascades: E. coli strain LZ37 converts L-phenylalanine to (S)-mandelic acid with 80% yield (160 mM) using a 6-step enzyme cascade . Microbial Engineering: S. cerevisiae with codon-optimized hmaS from Nocardia uniformis produces 236 mg/L mandelic acid, highlighting the role of pathway optimization .

Table 2: Production Yields of Mandelic Acid Derivatives

| Compound | Host Organism | Substrate | Yield | Key Strategy |

|---|---|---|---|---|

| Mandelic Acid | S. cerevisiae | Glucose/Glycerol | 236 mg/L | Gene replacement, pathway deletion |

| (S)-Mandelic Acid | E. coli LZ37 | L-Phenylalanine | 160 mM (~24 g/L) | 6-step enzyme cascade |

Hydrogen Bonding and Crystallinity

The target compound’s hydrogen bonding is expected to resemble tert-butyl ester derivatives, which form 1D chains via carboxylic acid–ester carbonyl interactions . This contrasts with (R)-O-acetylmandelic acid, where carboxylic acid dimerization dominates . Such differences impact crystallization behavior and solubility, critical for pharmaceutical formulation.

Biological Activity

(S)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester, a derivative of (S)-mandelic acid, is an important compound in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and structure-activity relationships.

Chemical Structure and Properties

(S)-Mandelic acid is a chiral molecule with significant pharmacological relevance. The presence of the carboxylic acid group in its structure is crucial for its biological activity. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that (S)-mandelic acid and its derivatives exhibit notable antimicrobial properties. A comprehensive investigation into the antimicrobial efficacy against various pathogens has been conducted.

Table 1: Antimicrobial Activity of (S)-Mandelic Acid Derivatives

| Pathogen | Activity Level | Reference |

|---|---|---|

| Listeria monocytogenes | Moderate | |

| Staphylococcus aureus | High | |

| Escherichia coli | Moderate | |

| Salmonella Typhimurium | Low | |

| Candida albicans | Moderate |

The study indicated that (S)-mandelic acid showed high activity against Gram-positive bacteria like Staphylococcus aureus, while demonstrating moderate effects against Gram-negative bacteria and fungi. This underscores the potential of mandelic acid derivatives in developing antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of (S)-mandelic acid and its derivatives is closely linked to their chemical structure. The carboxylic acid functionality plays a pivotal role in their interaction with biological targets.

Key Findings:

- Hydrophobicity : The introduction of butyl ester enhances lipophilicity, improving membrane permeability.

- Chirality : The (S) configuration is essential for optimal binding to biological targets, as demonstrated by comparative studies with (R)-mandelic acid.

- Functional Groups : Modifications on the tetrahydrofuran ring can significantly alter the pharmacological profile, enhancing or diminishing activity against specific pathogens.

Case Studies

Several case studies highlight the utility of (S)-mandelic acid derivatives in therapeutic applications:

- Antimicrobial Agents : A series of derivatives were synthesized and tested for their efficacy against various bacterial strains. Results indicated that specific modifications led to enhanced antibacterial properties, particularly against resistant strains.

- Anti-inflammatory Properties : Research has shown that (S)-mandelic acid derivatives can inhibit cyclooxygenase enzymes, suggesting potential use in treating inflammatory conditions.

Q & A

Q. What are the key synthetic methodologies for (S)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (S)-mandelic acid, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves esterification of the carboxylic acid moiety using butanol under anhydrous conditions, with coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Catalytic DMAP (4-dimethylaminopyridine) is often added to enhance reaction efficiency. Optimization includes controlling reaction temperature (e.g., 0–25°C), inert atmosphere (N₂/Ar), and purification via flash chromatography with gradients of ethyl acetate/hexane. Yield improvements are achieved by monitoring reaction progress via TLC or HPLC .

Q. How can the stereochemical integrity of the (S)-configured amino-tetrahydro-furan core be verified during synthesis?

Methodological Answer: Chiral purity is confirmed using polarimetry to measure optical rotation (comparing to literature values) and chiral HPLC with columns like Chiralpak IA/IB. Nuclear Overhauser Effect (NOE) NMR experiments can validate spatial arrangements of substituents. For example, ¹H-NMR coupling constants (e.g., J-values for adjacent protons in the tetrahydrofuran ring) provide insights into conformational stability .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural identity?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C-NMR spectra (in deuterated solvents like DMSO-d₆ or CDCl₃) validate structural motifs. Purity (>95%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). IR spectroscopy identifies functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer: Systematic solubility studies under controlled conditions (e.g., 25°C, inert atmosphere) using UV-Vis spectroscopy or gravimetric analysis can clarify discrepancies. For example, conflicting solubility in DMSO vs. THF may arise from trace moisture or oxidation. Pre-drying solvents over molecular sieves and quantifying dissolved compound via LC-MS minimizes variability .

Q. How can mechanistic studies elucidate the role of the tetrahydrofuran ring in stabilizing the compound’s conformation during catalytic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations model the ring’s puckering dynamics and energy barriers. Experimental validation involves synthesizing analogs with modified ring substituents and comparing their reactivity in model reactions (e.g., aminolysis). Variable-temperature NMR tracks conformational changes, while X-ray crystallography provides static structural snapshots .

Q. What experimental designs mitigate racemization risks during esterification or storage?

Methodological Answer: Racemization is minimized by avoiding acidic/basic conditions during synthesis. Storage at -20°C under nitrogen prevents degradation. Stability studies under accelerated conditions (e.g., 40°C/75% RH) with periodic chiral HPLC analysis quantify enantiomeric excess (ee) loss. Chelating agents (e.g., EDTA) in the reaction medium can suppress metal-catalyzed racemization .

Q. How do substituents on the mandelic acid moiety influence the compound’s biological or catalytic activity?

Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing derivatives with electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) on the mandelic acid aromatic ring. Biological assays (e.g., enzyme inhibition) or computational docking (using software like AutoDock Vina) correlate substituent effects with activity. Comparative pharmacokinetic studies in model systems (e.g., microsomal stability) further validate findings .

Notes on Data Interpretation

- Contradictions in Synthetic Yields : Discrepancies may arise from impurities in starting materials (e.g., residual solvents in butanol) or variations in workup protocols (e.g., extraction pH). Replicate experiments with rigorously purified reagents are advised.

- Chiral Analysis Pitfalls : Baseline separation in chiral HPLC requires optimization of mobile phase composition (e.g., hexane/isopropanol ratios). Co-elution with byproducts can falsely reduce measured ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.